Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-
CAS No.: 81514-36-5
Cat. No.: VC17055390
Molecular Formula: C22H27ClN4O8S2
Molecular Weight: 575.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81514-36-5 |
|---|---|
| Molecular Formula | C22H27ClN4O8S2 |
| Molecular Weight | 575.1 g/mol |
| IUPAC Name | 1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
| Standard InChI | InChI=1S/C22H27ClN4O8S2/c1-35-20-14-19(27(29)30)18(23)13-21(20)37(33,34)24-12-11-15-7-9-17(10-8-15)36(31,32)26-22(28)25-16-5-3-2-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3,(H2,25,26,28) |
| Standard InChI Key | KJDCJRXGDLNFIA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound is formally identified by the IUPAC name 1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea and is registered under CAS No. 81514-36-5 . Its molecular formula, C₂₂H₂₇ClN₄O₈S₂, corresponds to a molecular weight of 575.1 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 81514-36-5 |
| Molecular Formula | C₂₂H₂₇ClN₄O₈S₂ |
| Molecular Weight | 575.1 g/mol |
| IUPAC Name | 1-[4-[2-[(5-Chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
Structural Analysis
The molecule features:
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A 5-chloro-2-methoxy-4-nitrobenzenesulfonamide core, providing electron-withdrawing groups (Cl, NO₂) that enhance electrophilic reactivity .
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A sulfonamide bridge (-SO₂NH-) linked to a 2-phenethyl group, enabling conformational flexibility .
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A cyclohexylurea moiety (-NH-C(=O)-NH-cyclohexyl), which facilitates hydrophobic interactions with biological targets.
The nitro group at position 4 and methoxy group at position 2 create a steric and electronic profile conducive to interactions with enzyme active sites.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically proceeds via sequential functionalization of the benzenesulfonamide scaffold:
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Sulfonylation: Introduction of the sulfonamide group via reaction of a benzene sulfonyl chloride precursor with an amine.
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Nucleophilic Substitution: The chloro substituent at position 5 undergoes displacement with amines or alkoxides under basic conditions.
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Urea Formation: The cyclohexylurea group is introduced via carbodiimide-mediated coupling of a cyclohexylamine with an isocyanate intermediate .
Key Reaction Conditions:
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Solvents: Dichloromethane or dimethylformamide (DMF) for sulfonylation.
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Catalysts: Triethylamine or pyridine to absorb HCl byproducts.
Reactivity Profile
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Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using hydrogenation (H₂/Pd-C) or Sn/HCl, enabling further derivatization.
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Methoxy Group Demethylation: Treatment with BBr₃ converts the methoxy group to a hydroxyl (-OH), enhancing hydrogen-bonding capacity.
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Sulfonamide Alkylation: The sulfonamide nitrogen undergoes alkylation with alkyl halides, expanding structural diversity.
Physicochemical Properties
Table 2: Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | |
| logP (Partition Coefficient) | 4.76 (predicted) | |
| Melting Point | Not reported | - |
| Stability | Stable under inert atmosphere |
The compound’s lipophilicity (logP ≈ 4.76) suggests moderate membrane permeability, while its solubility in polar aprotic solvents aligns with typical sulfonamide behavior .
Biological Activity and Mechanism of Action
Enzyme Inhibition
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Carbonic Anhydrase Inhibition: The sulfonamide group binds to the zinc ion in carbonic anhydrase’s active site, disrupting CO₂ hydration and offering potential in glaucoma therapy .
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Cyclooxygenase (COX) Interaction: The nitro and methoxy groups may stabilize COX-2 binding, implicating the compound in anti-inflammatory pathways.
Antibacterial Activity
By mimicking p-aminobenzoic acid (PABA), the compound inhibits bacterial dihydropteroate synthase, blocking folate synthesis.
Research Findings and Applications
Drug Development
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Antidiabetic Agents: Structural analogs (e.g., glyburide derivatives) show hypoglycemic activity via ATP-sensitive potassium channel modulation .
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Antimicrobials: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Pharmacokinetic Studies
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